molecular formula C9H7NO3 B058028 3-Cyano-4-methoxybenzoic acid CAS No. 117738-82-6

3-Cyano-4-methoxybenzoic acid

Cat. No.: B058028
CAS No.: 117738-82-6
M. Wt: 177.16 g/mol
InChI Key: OTZHDJMZVQTSBJ-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Controlled release of flavor in food products: 4-hydroxy-3-methoxybenzoic acid, a closely related compound, has been used as a flavoring agent in foods and has been successfully intercalated into layered double hydroxide (LDH) for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).

  • Glycosidase and glycogen phosphorylase inhibitory activities: Compounds like 3-methoxypterolactone and 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, derived from leaves of Cyclocarya paliurus, have shown significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential applications in the treatment of diabetes (Li et al., 2008).

  • Polymer synthesis and properties: Research on the synthesis of polymers from compounds like 3-methoxy-4-hydroxybenzaldehyde has revealed new possibilities in the creation of unsaturated cyano-substituted homo- and copolyesters with varied thermal stabilities and properties (Mikroyannidis, 1995).

  • Vibrational and surface-enhanced Raman spectra for analytical applications: The study of the vibrational and surface-enhanced Raman spectra of vanillic acid (3-methoxy-4-hydroxybenzoic acid) has enabled the development of analytical applications for the detection of this compound at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

  • Antibacterial activity against Bacillus spp.: A series of hydrazide-hydrazones of 3-methoxybenzoic acid have been synthesized and found to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp., suggesting potential applications in antibiotic development (Popiołek & Biernasiuk, 2016).

Safety and Hazards

The safety information for 3-Cyano-4-methoxybenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that similar compounds can have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Disclaimer: The information provided in this article is based on the limited data available as of 2024 . The biochemical properties and effects of 3-Cyano-4-methoxybenzoic acid may vary based on factors such as the specific experimental conditions used, the presence of other compounds, and the specific cell types or organisms studied. Therefore, the information provided should be used as a general guide and does not replace professional advice.

Properties

IUPAC Name

3-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZHDJMZVQTSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621275
Record name 3-Cyano-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117738-82-6
Record name 3-Cyano-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-cyano-4-methoxy-benzoate (1.5 g, 7.9 mmol) in CH3OH/H2O (25 mL; 1:1), was added LiOH (2.5 g, 60.0 mmol). The reaction mixture was refluxed for 2 h, cooled at rt and 6M HCl was added dropwise until pH 2 was obtained. The precipitate was collected, washed with H2O (3×20 mL), dried in vacuo to afford 3-cyano-4-methoxy-benzoic acid. MS (ESI) 178 (M+H)+. To a 100 mL round-bottom flask with 3-cyano-4-methoxy-benzoic acid (1.4 g, 7.8 mmol), was added SOCl2 (15 mL) dropwise. The reaction was refluxed for 1 h and was cooled to rt. The excess of SOCl2 was removed in vacuo and the oily acid chloride was dissolved in THF (15 mL). The resulting solution was added dropwise to a mixture of 2-aminophenol (1.3 g, 11.7 mmol), triethylamine (1.3 g, 11.7 mmol) and THF (30 mL) at 0° C. The reaction was warmed up to rt and stirred an additional 3 h. The precipitate was removed by filtration and the filtrate was concentrated and dried in vacuo. The dark brown solid residue was dissolved in toluene (20 mL) and p-toluenesulfonic acid (6.0 g, 46.8 mmol) was added. The reaction was refluxed overnight, cooled to rt, and EtOAc (300 mL) was added. The EtOAc solution was washed with brine (3×20 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, CHCl3:CH3OH 8:1) to afford 5-(1,3-benzoxazol-2-yl)-2-methoxy benzonitrile. MS ESI) 251(M+H)+.
Quantity
1.5 g
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2.5 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl 3-cyano-4-methoxybenzoate (879 mg) was dissolved in tetrahydrofuran (8 mL) and water (4 mL), and lithium hydroxide monohydrate (772 mg) was added to the solution, and then the mixture was stirred at mom temperature for 1 hour. The organic solvent was distilled off under reduced pressure and acidified with 2N hydrochloric acid, and then the precipitated crystal was collected by filtration to obtain the title compound (754 mg) as a colorless crystal.
Quantity
879 mg
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reactant
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8 mL
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lithium hydroxide monohydrate
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772 mg
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4 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-cyano-4-methoxybenzoate (1.1 g, 5.70 mmol) in a mixture of THF (70 mL), MeOH (70 mL) and water (5 mL) was added LiOH (0.97 g, 23.01 mmol) at RT and the reaction mixture was then stirred at RT for 1 h. The reaction mixture was acidified to pH ˜2 with 2 N HCl and the aqueous layer was extracted with DCM (3×100 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure to afford 3-cyano-4-methoxybenzoic acid (1.0 g, 100%) as a solid.
Quantity
1.1 g
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70 mL
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70 mL
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solvent
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5 mL
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solvent
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0.97 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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